tert-butyl N-[(3S,4R)-3-methoxypiperidin-4-yl]carbamate
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Overview
Description
tert-butyl N-[(3S,4R)-3-methoxypiperidin-4-yl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a methoxypiperidine moiety, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S,4R)-3-methoxypiperidin-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of tert-butyl chloroformate and the corresponding piperidine derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the generated hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(3S,4R)-3-methoxypiperidin-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of tert-butyl N-[(3S,4R)-3-hydroxypiperidin-4-yl]carbamate.
Reduction: Formation of tert-butyl N-[(3S,4R)-3-aminopiperidin-4-yl]carbamate.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(3S,4R)-3-methoxypiperidin-4-yl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used as a probe to study the interactions of piperidine derivatives with biological targets. It can be used to investigate the binding affinity and selectivity of piperidine-based ligands for specific receptors .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting neurological disorders or other diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S,4R)-3-methoxypiperidin-4-yl]carbamate involves its interaction with specific molecular targets. The piperidine moiety can interact with receptors or enzymes, modulating their activity. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .
Comparison with Similar Compounds
- tert-butyl N-[(3S,4R)-3-hydroxypiperidin-4-yl]carbamate
- tert-butyl N-[(3R,4R)-3-methylpiperidin-4-yl]carbamate
- tert-butyl N-[(3S,4S)-3-aminotetrahydro-2H-pyran-4-yl]carbamate
Uniqueness: tert-butyl N-[(3S,4R)-3-methoxypiperidin-4-yl]carbamate is unique due to the presence of the methoxy group, which can undergo specific chemical transformations.
Properties
IUPAC Name |
tert-butyl N-(3-methoxypiperidin-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-8-5-6-12-7-9(8)15-4/h8-9,12H,5-7H2,1-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSCFNOPCQQJAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCC1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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